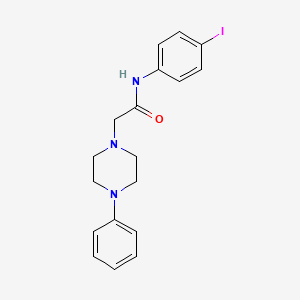

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20IN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXIYZJTXPOXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,4-dichlorobutane, under basic conditions.

Phenyl Substitution: The piperazine intermediate is then reacted with bromobenzene in the presence of a palladium catalyst to introduce the phenyl group.

Acetamide Formation: The phenyl-substituted piperazine is then reacted with chloroacetyl chloride to form the acetamide group.

Iodination: Finally, the compound is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodophenyl moiety.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

Substitution: The iodine atom can be substituted with other groups, such as fluorine, chlorine, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide, potassium fluoride, or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives. A series of compounds were synthesized and evaluated for their efficacy against seizures induced in animal models. The research indicated that certain derivatives exhibited significant activity in maximal electroshock (MES) and pentylenetetrazole-induced seizure models. Notably, these compounds demonstrated a moderate binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for their anticonvulsant action .

Summary of Anticonvulsant Studies

| Compound | Activity in MES | Activity in 6-Hz Model | Binding Affinity |

|---|---|---|---|

| Derivative 1 | Active | Active | Moderate |

| Derivative 2 | Inactive | Inactive | Low |

| Derivative 3 | Active | Active | High |

This data suggests that modifications to the structure of the piperazine ring and the phenyl group can significantly influence the anticonvulsant efficacy of these compounds.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in relation to Alzheimer's disease. Research indicates that derivatives of piperazine can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission. In vivo studies have shown that certain derivatives can ameliorate cognitive deficits induced by neurotoxic agents like aluminum chloride, suggesting their potential use in treating neurodegenerative diseases .

Neuroprotective Study Findings

| Test Compound | AChE Inhibition | Behavioral Improvement | Neurochemical Changes |

|---|---|---|---|

| Compound D1 | Significant | Yes | Restored antioxidant levels |

| Compound D2 | Moderate | Yes | Reduced lipid peroxidation |

These findings underline the therapeutic potential of N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives as neuroprotective agents.

Receptor Binding Studies

The compound's interaction with dopamine receptors has also been a focal point of research. Studies have shown that certain analogs exhibit high affinity for dopamine D2 and D3 receptors, which are implicated in various neurological disorders, including schizophrenia and Parkinson's disease. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance selectivity towards D3 receptors, making these compounds promising candidates for further development .

Receptor Binding Affinity Data

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity Ratio |

|---|---|---|---|

| Compound A | 50.6 | 7.51 | 6.7 |

| Compound B | 0.35 | 0.82 | 2.34 |

This data illustrates the potential for developing selective D3 receptor agonists from this chemical scaffold.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key structural analogs and their physical properties:

*Calculated using molecular formula C₁₈H₂₁IN₄O.

Key Observations :

- The 4-iodophenyl group in the target compound confers a higher molecular weight compared to chloro- or methoxy-substituted analogs .

- Melting points generally correlate with molecular symmetry and intermolecular interactions; the absence of data for the iodophenyl analog precludes direct comparison.

Pharmacological and Functional Comparisons

Anticonvulsant Activity

Compound 14 (N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide) demonstrated moderate anticonvulsant activity in rodent models, attributed to its dual modulation of sodium channels and GABAergic pathways . The iodine atom in the target compound may enhance lipid solubility and brain penetration, but its larger size could hinder receptor binding.

TRPC6 Modulation

Compound 51164 (N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide) activated TRPC6 calcium channels, restoring synaptic plasticity in Alzheimer’s disease models. However, it exhibited poor plasma stability and blood-brain barrier (BBB) penetration . The 4-iodophenyl variant’s stability and BBB permeability remain untested but may differ due to iodine’s polarizability.

Anticancer Activity

The iodophenyl group’s electron-withdrawing nature could influence DNA intercalation or topoisomerase inhibition.

Biological Activity

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a phenyl group and an acetamide group attached to an iodophenyl moiety. Its IUPAC name is N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and it has the following structural formula:

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide interacts with various biological targets, primarily neurotransmitter receptors. The presence of the iodine atom enhances its reactivity and binding affinity, potentially allowing for stronger interactions with biological targets compared to similar compounds without halogen substituents. This interaction can modulate neurotransmitter systems involved in neurological disorders.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide exhibit anticonvulsant properties. A study by Kamiński et al. synthesized various derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that certain derivatives provided significant protection against seizures in the maximal electroshock (MES) test, with effective doses ranging from 100 mg/kg to 300 mg/kg depending on the specific compound and timing of administration .

Table 1: Summary of Anticonvulsant Activity in MES Test

| Compound ID | Dose (mg/kg) | Time Point | Efficacy |

|---|---|---|---|

| 19 | 300 | 0.5 h | High |

| 19 | 100 | 4 h | High |

| 14 | 100 | 4 h | Moderate |

| 24 | 100 | 0.5 h | Moderate |

Receptor Binding Studies

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been employed as a probe in studies investigating receptor binding and signal transduction pathways. It has shown promise in modulating serotonin receptors, which are crucial for various neurological functions including mood regulation and anxiety .

Comparative Analysis with Similar Compounds

The compound's unique iodine substitution differentiates it from other piperazine derivatives such as N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. The iodine atom not only affects the compound's reactivity but may also enhance its biological activity through mechanisms like halogen bonding, which can stabilize interactions with target proteins .

Case Studies

Case Study: Anticonvulsant Efficacy

A notable study involved testing a series of N-(phenyl)piperazine derivatives for anticonvulsant activity. Among these, the derivative containing the iodophenyl moiety exhibited superior efficacy compared to others, highlighting the importance of structural modifications in enhancing pharmacological effects .

Q & A

Q. What are the optimal synthetic routes for N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves sequential nucleophilic substitution and amide coupling steps. For example:

- Step 1 : Reacting 4-iodoaniline with chloroacetyl chloride to form the chloroacetamide intermediate.

- Step 2 : Coupling the intermediate with 4-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) for 12–24 hours .

- Characterization : Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final product identity is confirmed using -NMR (e.g., integration ratios for aromatic protons and piperazine signals) and mass spectrometry (to verify molecular ion peaks) .

Q. How can researchers confirm the structural integrity and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : - and -NMR to verify substitution patterns (e.g., iodophenyl protons at ~7.6 ppm, piperazine methylene groups at ~3.2 ppm) .

- HPLC : Purity assessment using reverse-phase HPLC with UV detection (λ = 254 nm), aiming for >95% purity .

- Elemental Analysis : Confirm C, H, N, and I content matches theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Variable Substituents : Systematically modify the iodophenyl group (e.g., replace iodine with bromine or methyl) and the piperazine moiety (e.g., introduce electron-withdrawing groups on the phenyl ring) .

- Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC values to establish substituent effects on affinity .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and guide structural optimizations .

Q. How should researchers address contradictions in spectral data or biological activity results?

- Spectral Validation : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals . If mass spectrometry data conflicts with theoretical values, re-examine ionization conditions (e.g., switch from ESI to MALDI) .

- Biological Replication : Repeat assays under controlled conditions (e.g., standardized cell lines, fresh reagent batches). Use positive controls (e.g., known receptor antagonists) to confirm assay validity .

Q. What strategies are effective for evaluating this compound’s pharmacokinetic properties in preclinical models?

- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and measure plasma protein binding via equilibrium dialysis .

- In Vivo Studies : Administer the compound intravenously/orally to rodents, collect plasma samples at timed intervals, and quantify concentrations via LC-MS/MS. Calculate bioavailability and half-life .

- Tissue Distribution : Use whole-body autoradiography or PET imaging with radiolabeled analogs to track organ uptake .

Q. How can researchers resolve low yields during scale-up synthesis?

- Process Optimization : Adjust solvent polarity (e.g., switch from DMF to THF) to improve solubility. Use microwave-assisted synthesis to reduce reaction times .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher throughput .

- Byproduct Analysis : Identify side products via LC-MS and modify reaction conditions (e.g., lower temperature) to suppress their formation .

Methodological Notes

- Key References : Prioritize peer-reviewed studies on analogous piperazine-acetamide derivatives for synthesis and SAR guidance .

- Safety : Handle iodinated compounds with glovebox/ventilation due to potential volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.